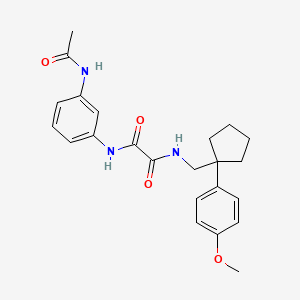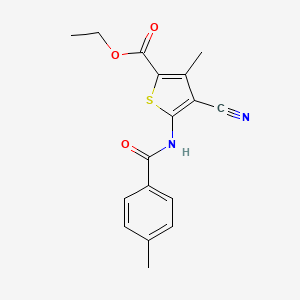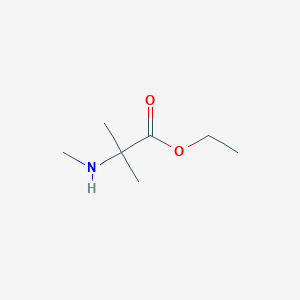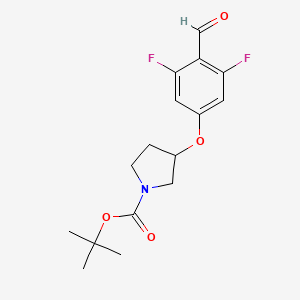
(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
科学的研究の応用
Antibacterial Activity
The 1,2,4-triazole ring in this compound is associated with significant antibacterial properties. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Given the global challenge of drug-resistant bacteria, compounds containing the 1,2,4-triazole core offer promise in combating infections .
Antiproliferative Effects
Studies have investigated the antiproliferative activity of related triazole derivatives. For instance, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole demonstrated potent antiproliferative effects against MV4-11 cells. This suggests that the 1,2,4-triazole scaffold may hold potential for cancer therapy .
Electrochemical Behavior
The electrochemical behavior of self-assembled monolayers of 4-methyl-4H-1,2,4-triazole-3-thiol on silver electrodes has been studied. Understanding its interactions with metal surfaces can inform applications in corrosion protection and sensor development .
Coordination Chemistry
The sulfonamide and triazole moieties in this compound make it an interesting candidate for coordination chemistry. Researchers explore its ability to form complexes with transition metals, potentially leading to novel materials with tailored properties .
Pharmacophore Design
The 1,2,4-triazole scaffold serves as a valuable pharmacophore in drug design. By modifying substituents, medicinal chemists can optimize interactions with biological targets. Investigating this compound’s binding affinity and selectivity could yield new therapeutic agents .
Bioconjugation and Click Chemistry
The presence of the 1,2,4-triazole ring allows for bioconjugation strategies. Researchers have used “click chemistry” to attach functional groups to triazole-containing molecules. Such bioconjugates find applications in drug delivery, diagnostics, and imaging .
特性
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-19-13-17-18-16(19)26(23,24)15-7-10-20(11-8-15)25(21,22)12-9-14-5-3-2-4-6-14/h2-6,9,12-13,15H,7-8,10-11H2,1H3/b12-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIPSLSZVWWZNX-FMIVXFBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)-1-(styrylsulfonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)
![2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide](/img/structure/B2376960.png)
![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2376964.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2376974.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)